Methyl isocostate

描述

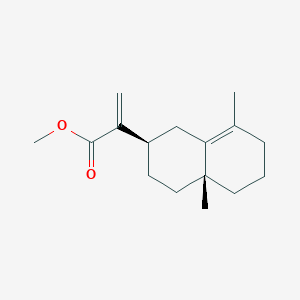

Methyl isocostate is an organic compound with the chemical formula C16H24O2 and a molecular weight of 248.36 g/mol . It is a volatile organic compound found in various plants and fruits such as bananas, grapes, and papayas. This compound is primarily used in the fragrance and flavor industry due to its unique aromatic properties .

准备方法

Synthetic Routes and Reaction Conditions: Methyl isocostate is typically synthesized through the reaction of iso-costic acid with methanol. This reaction is catalyzed by an acidic catalyst and usually conducted under heated conditions . The general reaction can be represented as follows:

Iso-costic acid+Methanol→Methyl isocostate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of iso-costic acid with methanol in the presence of an acidic catalyst. The reaction is carried out in a reactor where the temperature is carefully controlled to optimize yield and purity .

化学反应分析

Types of Reactions: Methyl isocostate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Medicinal Applications

Methyl isocostate has garnered attention due to its potential therapeutic properties. It serves as a precursor in the synthesis of bioactive compounds, particularly in the development of novel chemotherapeutics.

Synthesis of Therapeutic Agents

Recent studies have highlighted the use of this compound in synthesizing spiro-isoxazolidine derivatives. These derivatives are being investigated for their anticancer properties. The modification of natural products like this compound has proven fruitful in creating new therapeutic agents with enhanced efficacy against cancer cells .

| Compound | Source | Potential Application |

|---|---|---|

| Spiro-isoxazolidine | This compound | Anticancer agents |

| Eudesmane derivatives | Dittrichia viscosa | Novel therapeutic agents |

Agricultural Applications

This compound exhibits significant insecticidal and antifungal properties, making it a candidate for use in sustainable agriculture.

Insecticidal Activity

Research indicates that this compound has demonstrated promising insecticidal activity against various pests. Its mechanism involves disrupting enzyme functions critical for pest survival, thus providing an eco-friendly alternative to synthetic pesticides .

| Insect Species | Effectiveness | Mechanism of Action |

|---|---|---|

| Plutella xylostella | High | Enzyme inhibition |

| Aedes aegypti | Moderate | Disruption of metabolic pathways |

Industrial Applications

The industrial sector has begun to explore this compound's utility as a natural pesticide and bioactive compound in various formulations.

Natural Pesticide Formulations

Due to its bioactive properties, this compound can be incorporated into natural pesticide formulations aimed at reducing chemical pesticide reliance in agriculture. Its effectiveness against pests while being less harmful to non-target organisms positions it as a viable option for organic farming.

Case Studies

Several case studies illustrate the practical applications of this compound across different fields.

Case Study: Anticancer Research

A study focused on the synthesis of novel spiro-isoxazolidine derivatives from this compound revealed significant anticancer activity in vitro. The researchers reported that these derivatives showed enhanced cytotoxic effects compared to their parent compounds, indicating the potential for development into effective cancer therapies .

Case Study: Agricultural Pest Control

In agricultural trials, formulations containing this compound were tested against Plutella xylostella. Results showed a substantial reduction in pest populations with minimal impact on beneficial insects, demonstrating its potential as a sustainable pest management solution .

作用机制

The mechanism of action of methyl isocostate involves its interaction with specific molecular targets and pathways. For instance, as a dual inhibitor of α-amylase and α-glucosidase, it competitively inhibits these enzymes, thereby reducing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients.

相似化合物的比较

Methyl isocostate is structurally similar to several other compounds, including:

- Iso-costic acid (CAS#69978-82-1)

- Alpha-costic acid (CAS#28399-17-9)

- Pterodonoic acid (CAS#62458-42-8)

- Ilicic acid (CAS#4586-68-9)

- Beta-costic acid (CAS#3650-43-9)

- 5alpha-Hydroxycostic acid (CAS#132185-83-2)

- 5beta-Hydroxycostic acid (CAS#132185-84-3)

- Pterodontic acid (CAS#185845-89-0)

- 2,3-Dihydroxypterodontic acid (CAS#185821-32-3) .

Uniqueness: Its ability to inhibit key enzymes involved in carbohydrate metabolism highlights its potential therapeutic benefits .

生物活性

Methyl isocostate is a naturally occurring compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a terpenoid compound, which can be derived from various plant sources. Its chemical structure contributes to its diverse biological activities. The compound has been identified in several essential oils and plant extracts, showcasing its potential as a bioactive agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a bioassay-guided fractionation study on the rhizomes of Globba schomburgkii demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Micrococcus luteus. The most active sub-fractions containing this compound were found to be eight times more effective than the original crude extract .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Micrococcus luteus | 0.3 mg/mL |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. A study focusing on the essential oils of Artemisia species indicated that certain terpenoids, including this compound, may play a role in protecting neuronal cells from oxidative stress and inflammation . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been suggested through its action on various inflammatory pathways. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines, which are critical in the progression of inflammatory diseases .

Case Study 1: Antibacterial Efficacy in Clinical Settings

In a clinical study assessing the effectiveness of herbal extracts containing this compound against antibiotic-resistant bacteria, patients with chronic infections were treated with these extracts. Results showed a significant reduction in bacterial load, indicating that this compound could be an effective alternative or adjunct therapy for antibiotic-resistant infections .

Case Study 2: Neuroprotective Mechanisms

Another case study explored the neuroprotective mechanisms of this compound in an animal model of neurodegeneration. The administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function, suggesting its potential for therapeutic use in conditions such as Alzheimer’s disease .

属性

IUPAC Name |

methyl 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZSHJKGKHTKDS-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123039 | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132342-55-3 | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132342-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying methyl isocostate in Globba schomburgkii?

A1: this compound was identified as one of the potential bioactive compounds present in the rhizomes of Globba schomburgkii Hook.f. [1] This is significant because bioassay-guided fractionation revealed that certain sub-fractions from the plant extract, where this compound was present, displayed considerably higher antibacterial activity compared to the crude extract. [1] While further research is needed to definitively confirm its role, this finding suggests that this compound may contribute to the antibacterial properties observed in Globba schomburgkii and could potentially serve as a lead compound for developing new antibacterial agents.

Q2: Are there any ongoing studies exploring the structure-activity relationship (SAR) of this compound and its analogs?

A2: While the provided research articles do not delve into detailed SAR studies for this compound, the identification of this compound in plants with known bioactivity opens avenues for future research in this direction. [1, 2] Understanding the relationship between the structure of this compound and its potential antibacterial activity could help design and synthesize more potent and selective derivatives. This could involve modifying different functional groups on the molecule and evaluating the impact of these modifications on antibacterial activity.

- Pongcharoen S, et al. Bioassay-Guided Fractionation, Chemical Compositions and Antibacterial Activity of Extracts from Rhizomes of Globba schomburgkii Hook.f. Molecules. 2021;26(12):3673.

- Samdan J, et al. СОСТАВ ЭФИРНОГО МАСЛА ARTEMISIA MACROCEPHALA JACQUE EX BESSER., ПРОИЗРАСТАЮЩЕЙ В МОНГОЛИИ. Химия растительного сырья . 2019;(4):104-110.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。